methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate
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Overview
Description
Methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioester derivative of 2-nitro-4-carbonylphenylpiperidine and has been shown to possess interesting biological properties.
Scientific Research Applications
Chemical Synthesis and Reactions
- Synthesis of Antihypertensive Agents : A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases highlights their potential as antihypertensive α-blocking agents. These compounds, derived from various chemical reactions involving methyl 2-(thiazol-2-ylcarbamoyl)acetate, exhibit good antihypertensive activity and low toxicity (B. F. Abdel-Wahab et al., 2008).
- Facile Synthesis of Thiophenes : Another research demonstrates the facile synthesis of 3-alkylamino-5-arylthiophenes with a variety of substituents, showcasing a method for creating compounds with potential applications in various chemical processes (Kim & Kim, 2000).
Biological Activities
- DNA-binding Studies : Studies on new nitrosubstituted acyl thioureas, including 1-acetyl-3-(4-nitrophenyl)thiourea and others, have been synthesized and characterized. Preliminary investigations into their anti-cancer potencies through DNA interaction studies using various methodologies suggest significant binding constants, indicating potential therapeutic applications (Shaista Tahir et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-nitro-4-(piperidine-1-carbonyl)phenyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-22-14(18)10-23-13-6-5-11(9-12(13)17(20)21)15(19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOXZYNAPWPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)C(=O)N2CCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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